1-(1-Ethyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine
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Overview
Description
1-(1-Ethyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms
Preparation Methods
The synthesis of 1-(1-Ethyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available precursors. One common method involves the reaction of ethyl hydrazine with phenylacetylene to form the triazole ring, followed by further functionalization to introduce the ethyl and phenyl groups.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis may involve the use of automated reactors and continuous flow systems to optimize the production process and reduce costs.
Chemical Reactions Analysis
1-(1-Ethyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, resulting in the formation of substituted triazole derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pH, and reaction time are optimized based on the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted triazoles.
Scientific Research Applications
1-(1-Ethyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression, resulting in its observed biological effects.
Comparison with Similar Compounds
1-(1-Ethyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other triazole derivatives, such as 1-(1-Ethyl-1h-1,2,4-triazol-5-yl)ethanamine and 1-(1-Ethyl-1h-1,2,4-triazol-5-yl)-1-propanamine, share structural similarities but differ in their functional groups and properties.
Uniqueness: The presence of the phenylethan-1-amine moiety in this compound imparts unique chemical and biological properties, making it distinct from other triazole derivatives.
Biological Activity
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-phenylethan-1-amine is a compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H14N4
- Molecular Weight : 194.24 g/mol
- CAS Number : 1015846-51-1
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial agent and its role in inhibiting specific enzymes relevant to disease processes.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. Specifically, compounds containing the triazole ring have been shown to inhibit the growth of various bacterial strains, including antibiotic-resistant species like Staphylococcus aureus and Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of Triazole Derivatives
Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | 8 µg/mL |
Other Triazole Derivatives | M. tuberculosis | 10 µg/mL |
The mechanism by which triazole derivatives exert their biological effects often involves the inhibition of key enzymatic pathways. For instance, they may act as inhibitors of DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . The specific interaction of this compound with these enzymes has yet to be fully elucidated but is a promising area for future research.
Case Studies
Several studies have investigated the biological activity of triazole-containing compounds:
Case Study 1 : A study conducted by Pujar et al. (2024) synthesized a series of triazole derivatives and evaluated their inhibitory effects on DprE1 enzyme in Mycobacterium tuberculosis. The results showed that certain derivatives exhibited IC50 values comparable to established drugs, indicating their potential as new therapeutic agents .
Case Study 2 : Research by Bentham Science Publishers highlighted the broad-spectrum antibacterial activity of triazole hybrids against clinically significant organisms. The study emphasized the importance of structural modifications in enhancing the efficacy and selectivity of these compounds against resistant strains .
Properties
Molecular Formula |
C12H16N4 |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1-(2-ethyl-1,2,4-triazol-3-yl)-1-phenylethanamine |
InChI |
InChI=1S/C12H16N4/c1-3-16-11(14-9-15-16)12(2,13)10-7-5-4-6-8-10/h4-9H,3,13H2,1-2H3 |
InChI Key |
YJWUNLPLOPVXPL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)C(C)(C2=CC=CC=C2)N |
Origin of Product |
United States |
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